2,2'-(Phenylphosphoryl)di(benzene-1-thiol)
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Overview
Description
Bis(2-mercaptophenyl)phenylphosphine oxide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of phosphine oxide and contains both mercapto and phenyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-mercaptophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine with 2-mercaptophenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of bis(2-mercaptophenyl)phenylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2-mercaptophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenylphosphine oxides.
Scientific Research Applications
Bis(2-mercaptophenyl)phenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of bis(2-mercaptophenyl)phenylphosphine oxide involves its ability to interact with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. The phenylphosphine oxide moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Phenylphosphine oxide: A simpler analog with similar reactivity but fewer functional groups.
Uniqueness
Bis(2-mercaptophenyl)phenylphosphine oxide is unique due to the presence of both mercapto and phenyl groups, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
119327-21-8 |
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Molecular Formula |
C18H15OPS2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[phenyl-(2-sulfanylphenyl)phosphoryl]benzenethiol |
InChI |
InChI=1S/C18H15OPS2/c19-20(14-8-2-1-3-9-14,15-10-4-6-12-17(15)21)16-11-5-7-13-18(16)22/h1-13,21-22H |
InChI Key |
PFOPCYJXYTTWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2S)C3=CC=CC=C3S |
Origin of Product |
United States |
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